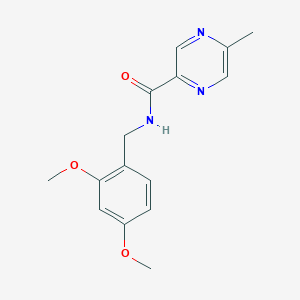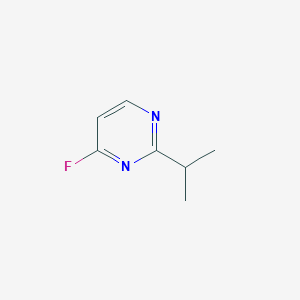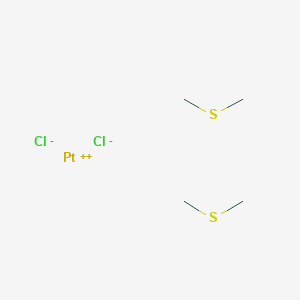
4-Methylpyrimidine-2-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyrimidine-2-sulfinic acid: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at the 4th position and a sulfinic acid group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-sulfinic acid can be achieved through various methods. One common approach involves the reaction of 4-methylpyrimidine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a catalyst like sodium acetate. The reaction proceeds through the formation of an intermediate sulfinic acid derivative, which is then isolated and purified .
Industrial Production Methods: Industrial production of 4-Methylpyrimidine-2-sulfinic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrimidine-2-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of 4-Methylpyrimidine-2-sulfinic acid can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the sulfinic acid group with other functional groups.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyrimidine derivatives .
Scientific Research Applications
4-Methylpyrimidine-2-sulfinic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, 4-Methylpyrimidine-2-sulfinic acid is studied for its potential as an enzyme inhibitor. It has been shown to interact with specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme function and regulation .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Pyrimidine derivatives, including 4-Methylpyrimidine-2-sulfinic acid, have shown promise as antiviral, anticancer, and anti-inflammatory agents. Their ability to modulate biological pathways makes them attractive candidates for drug development .
Industry: In the industrial sector, 4-Methylpyrimidine-2-sulfinic acid is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes, including catalysis and material synthesis .
Mechanism of Action
The mechanism of action of 4-Methylpyrimidine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Pyrimidine-2-sulfinic acid: This compound lacks the methyl group at the 4th position, which may result in different chemical and biological properties.
4-Methylpyrimidine-2-sulfonic acid: This compound has a sulfonic acid group instead of a sulfinic acid group, leading to differences in reactivity and applications.
2-Thiopyrimidine: This compound contains a sulfur atom at the 2nd position, which can significantly alter its chemical behavior and biological activity.
Uniqueness: The presence of both the methyl group and the sulfinic acid group in 4-Methylpyrimidine-2-sulfinic acid imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H6N2O2S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-methylpyrimidine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c1-4-2-3-6-5(7-4)10(8)9/h2-3H,1H3,(H,8,9) |
InChI Key |
MAHFTFUYUDJWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



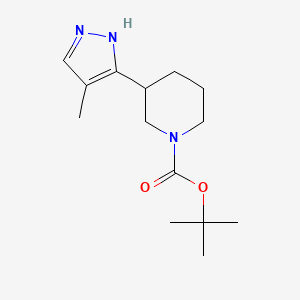

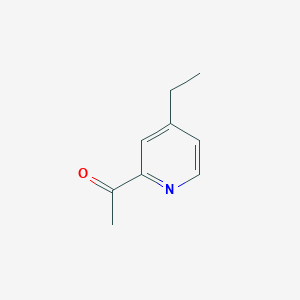

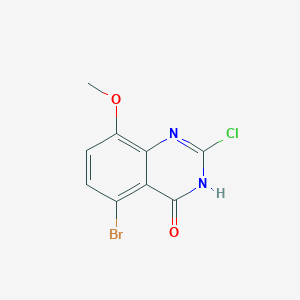
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)

